N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

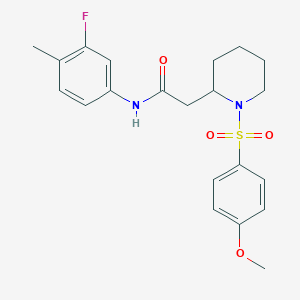

The compound N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide features a unique structure comprising:

- A 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen.

- A piperidin-2-yl ring linked to the acetamide carbonyl.

- A 4-methoxyphenylsulfonyl moiety substituted at the piperidine nitrogen.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQPDIOIYTUYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, a compound identified by its CAS number 941905-21-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Fluorinated Phenyl Group : The presence of a 3-fluoro-4-methylphenyl moiety contributes to its lipophilicity and potential receptor interactions.

- Piperidine Ring : The piperidine group is known for its role in enhancing biological activity through various receptor interactions.

- Methoxyphenylsulfonyl Group : This moiety is significant for its potential to modulate enzyme activity and enhance bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 420.5 g/mol |

| CAS Number | 941905-21-1 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits several biological activities primarily through modulation of various signaling pathways:

- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .

- G Protein-Coupled Receptor (GPCR) Interaction : Initial studies suggest that it may interact with GPCRs, leading to alterations in intracellular calcium levels and subsequent signaling cascades .

Pharmacological Effects

Research indicates that this compound may have applications in treating various conditions, including cancer and inflammatory diseases. Its ability to inhibit specific enzymes and receptors positions it as a candidate for further therapeutic exploration.

Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects against malignant pleural mesothelioma (MPM). The results demonstrated that the compound inhibited cell proliferation in vitro and reduced tumor growth in xenograft models. The study highlighted the compound's ability to downregulate CD44 expression and block ERK phosphorylation, suggesting a dual mechanism involving both direct antitumor activity and modulation of tumor microenvironment interactions .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine production in activated chondrocytes, indicating its potential utility in treating inflammatory joint diseases. The mechanism was attributed to the inhibition of hyaluronic acid synthesis, which plays a critical role in inflammation .

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

-

Antitubercular Activity :

- Research indicates that derivatives of similar acetamide structures exhibit significant antitubercular properties. For instance, compounds with a similar phenylacetamide core have demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that modifications to the acetamide structure can lead to effective antitubercular agents .

-

Anticancer Properties :

- Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have been evaluated for anticancer activity. For example, newer derivatives have shown significant growth inhibition against various cancer cell lines, indicating potential for further development as anticancer therapeutics .

- Mechanisms of Action :

Synthesis and Structural Modifications

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves several steps that allow for structural modifications. These modifications can enhance biological activity or alter pharmacokinetic properties:

-

Synthetic Pathways :

- The compound can be synthesized through a series of reactions involving piperidine derivatives and sulfonamide functionalities, allowing for the introduction of various substituents that can affect its biological profile.

- Structure-Activity Relationship (SAR) :

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- Antitubercular Agents :

- Cancer Treatment :

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The piperidin-2-yl core in the target compound distinguishes it from piperidin-4-yl analogs (e.g., 7h) and opioid-related piperidinylidenes (e.g., W-15).

- The 4-methoxyphenylsulfonyl group is shared with 6b and 7h but attached to different positions, affecting steric and electronic profiles.

Pharmacological Activity

Key Observations :

- Quinazoline-sulfonyl acetamides (e.g., 38) show potent anti-cancer activity, suggesting that the sulfonyl-piperidine group in the target compound may confer similar properties if tested .

Challenges :

- Stereoselective synthesis of the piperidin-2-yl core may require chiral catalysts or resolution techniques.

- The electron-withdrawing fluoro group on the phenyl ring could slow reaction kinetics during coupling steps.

Physicochemical Properties

Table 3: Physical Properties of Sulfonamide Acetamides

Key Observations :

- The 3-fluoro-4-methylphenyl group in the target compound may increase hydrophobicity compared to non-fluorinated analogs like 6b.

- Higher molecular weight analogs (e.g., 7h) exhibit solid-state stability, suggesting similar behavior for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.